molecular formula C6H7ClN2O2 B3022443 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride CAS No. 332070-70-9

3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B3022443
CAS No.: 332070-70-9
M. Wt: 174.58 g/mol
InChI Key: FHDZTFQSEWOZHQ-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the pyrazole derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the initial synthesis of the compound.

    Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.

    Aqueous Base (e.g., NaOH): Used in hydrolysis reactions.

Major Products Formed

Scientific Research Applications

3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole-4-carbonyl chloride: Similar structure but lacks the methoxy group.

    3-Difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride: Contains a difluoromethyl group instead of a methoxy group.

    3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid: The hydrolyzed form of the compound.

Uniqueness

3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .

Properties

IUPAC Name

3-methoxy-1-methylpyrazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-9-3-4(5(7)10)6(8-9)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDZTFQSEWOZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559014
Record name 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332070-70-9
Record name 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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